1-Benzylpyrazole-3-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18026805
Molecular Formula: C16H21BN2O2
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21BN2O2 |
|---|---|
| Molecular Weight | 284.2 g/mol |
| IUPAC Name | 1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-10-11-19(18-14)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
| Standard InChI Key | IFESKBYSPSREFN-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Functional Attributes
Molecular Architecture
1-Benzylpyrazole-3-boronic acid pinacol ester consists of a pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a pinacol boronate moiety. The pinacol ester (2,3-dimethyl-2,3-butanediol ester) stabilizes the boronic acid group, reducing its propensity for protodeboronation while maintaining reactivity in cross-coupling reactions. The benzyl group enhances solubility in organic solvents and may influence steric and electronic effects during reactions .
Electronic and Steric Effects
The pyrazole ring’s electron-deficient nature, combined with the benzyl group’s electron-donating properties, creates a balance that modulates the compound’s reactivity. The pinacol ester’s steric bulk at the boron center slows direct protodeboronation but introduces susceptibility to hydrolysis under basic conditions, as observed in analogous systems . For instance, trihydroxyboronates derived from similar heteroaromatic systems exhibit half-lives of ~9 minutes under strongly basic conditions (pH >13), whereas pinacol esters extend this to ~33 hours due to attenuated direct protodeboronation pathways .
Synthesis and Optimization
General Synthetic Strategies
The synthesis of 1-benzylpyrazole-3-boronic acid pinacol ester can be inferred from methodologies developed for related pyrazole boronates. A common approach involves:
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Lithiation-Borylation: Direct borylation of a pre-formed pyrazole derivative using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst .
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Cross-Coupling Precursors: Formation of the pyrazole core via cyclization reactions, followed by benzylation and subsequent borylation.
For example, the patent CN103601749A outlines a method for synthesizing 1-alkylpyrazole-4-boronic acid pinacol ester using a palladium-catalyzed Miyaura borylation . Adapting this to the 3-position would require adjusting substituent directing effects during lithiation or coupling steps. Typical conditions involve temperatures of 80–100°C, Pd(dppf)Cl2 as a catalyst, and anhydrous solvents like tetrahydrofuran (THF) .
Challenges in Regioselectivity
Achieving regioselective borylation at the 3-position of the pyrazole ring necessitates careful control of reaction conditions. Steric hindrance from the 1-benzyl group may favor borylation at the less hindered 3-position, though competing 4- or 5-position functionalization remains a risk. Catalytic systems employing bulky ligands or low temperatures could mitigate this issue .
Table 1: Hypothetical Synthesis Parameters for 1-Benzylpyrazole-3-boronic Acid Pinacol Ester
| Parameter | Conditions | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) | |
| Solvent | Anhydrous THF | |
| Temperature | 80°C, 12 hours | |
| Borylation Agent | B2Pin2 (1.2 equiv) | |
| Yield (Hypothetical) | 60–75% |
Stability and Reactivity Under Aqueous Conditions
Hydrolytic Stability
Pinacol boronates are generally more stable than their boronic acid counterparts, but this stability is pH-dependent. For 2,6-difluorophenyl pinacol boronate, hydrolysis half-lives range from 14.1 hours (pH >13) to several days (neutral pH) . Similar behavior is expected for 1-benzylpyrazole-3-boronic acid pinacol ester, where the electron-withdrawing pyrazole ring may accelerate hydrolysis under basic conditions.
Protodeboronation Pathways
Protodeboronation (Ar-B → Ar-H) proceeds via two pathways:
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Direct Base-Catalyzed Elimination: Predominant under strongly basic conditions.
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Pre-Hydrolytic Pathway: Hydrolysis of the boronate ester to the boronic acid, followed by protodeboronation.
Table 2: Comparative Stability Metrics for Analogous Boronates
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s stability makes it suitable for Suzuki-Miyaura couplings, where controlled reactivity is essential. The pinacol ester’s slow hydrolysis ensures a steady supply of the active boronic acid, minimizing side reactions. For example, couplings with aryl halides under mild conditions (e.g., aqueous DMF, K2CO3 base) could achieve high yields .
Challenges in Catalysis
Auto-catalysis by phenolic byproducts, as observed in , may complicate large-scale reactions. Oxidative degradation of the boronate to phenol derivatives could accelerate hydrolysis, necessitating inert atmospheres or stabilizing additives .
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